Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate
Overview
Description
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate is an organic compound with the chemical formula C7H9NO4S2 and a molecular weight of 235.28 g/mol . It appears as a white to light yellow crystalline powder and is known for its stability at room temperature. This compound is often used as a reagent or intermediate in organic synthesis .
Mechanism of Action
Pharmacokinetics
Its solubility in organic solvents such as ethanol, ether, and chloroform suggests that it may be well-absorbed in the body. Its predicted density is 1.452±0.06 g/cm3 , and its boiling point is predicted to be 431.2±55.0 °C .
Action Environment
The compound is stable at room temperature but decomposes when heated . It is soluble in some organic solvents, such as ethanol, ether, and chloroform, but is hardly soluble in water . These properties suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent conditions.
Biochemical Analysis
Biochemical Properties
It is often used as a reagent or intermediate in organic synthesis .
Molecular Mechanism
It is known that the compound is stable at room temperature, but it will decompose when heated .
Temporal Effects in Laboratory Settings
The stability of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate at room temperature suggests that it could have long-term effects on cellular function in in vitro or in vivo studies . Specific temporal changes in the effects of this product over time in laboratory settings have not been reported.
Preparation Methods
The preparation of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate typically involves the electrophilic substitution reaction of 5-methyl-4-thiophenemethanol . In the presence of concentrated sulfuric acid, the hydroxyl group reacts with an electrophilic reagent such as sodium hypochlorite to form the corresponding intermediate. This intermediate is then reacted with sulfamic acid to yield the final product .
Chemical Reactions Analysis
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.
Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sulfamic acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various functional materials and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate can be compared with other similar compounds such as:
- Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate
- 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester
- 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester
These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of the sulfamoyl and carboxylate groups in this compound makes it distinct in its chemical behavior and applications .
Biological Activity
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate (MMSTC) is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a sulfamoyl group and a carboxylate group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities, although comprehensive research on its specific mechanisms of action remains limited.
- Molecular Formula : C₇H₉N₁O₄S₂
- Molecular Weight : Approximately 235.28 g/mol
- Structural Features : The compound features a thiophene ring with a sulfamoyl and carboxylate group, contributing to its chemical reactivity and potential interactions with biological molecules.
Biological Activity Overview
Research into the biological activity of MMSTC suggests several potential therapeutic applications:
- Antimicrobial Properties : Preliminary studies indicate that MMSTC may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.
- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could have implications in treating inflammatory diseases.
- Interactions with Biomolecules : Initial findings suggest that MMSTC may interact with specific enzymes or receptors, influencing metabolic processes or signaling pathways within cells.
Although the precise mechanism of action for MMSTC is not fully elucidated, several hypotheses have been proposed based on its structural characteristics:
- Enzyme Inhibition : The sulfonyl group in MMSTC may form strong interactions with amino acid residues in proteins, potentially leading to inhibition or modulation of enzyme activity.
- Cellular Signaling Influence : The thiophene ring may participate in π-π interactions with aromatic residues, further influencing the biological activity of the compound.
Comparative Analysis with Similar Compounds
To better understand the unique properties of MMSTC, it can be compared to other structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate | Aminosulfonyl group instead of sulfamoyl | Potentially different biological activity due to amino substitution |
5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester | Lacks methyl group on thiophene | May exhibit different solubility and reactivity |
3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester | Contains an aminosulfonyl group | Distinct reactivity patterns due to different substituents |
The unique combination of functional groups in MMSTC distinguishes it from these compounds, potentially leading to unique chemical behavior and applications in medicinal chemistry.
Case Studies and Research Findings
While comprehensive clinical studies specifically focusing on MMSTC are lacking, related research provides insights into its potential applications:
- Preclinical Studies : Investigations into similar thiophene derivatives have shown promising results in antimicrobial and anticancer activities. These findings suggest that MMSTC could be explored for similar therapeutic effects .
- Biochemical Interaction Studies : Ongoing research aims to elucidate how MMSTC affects cellular functions through interactions with proteins and nucleic acids. This could pave the way for its application in drug development.
Properties
IUPAC Name |
methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-4-6(14(8,10)11)5(3-13-4)7(9)12-2/h3H,1-2H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUFKOKLHCVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028524 | |
Record name | Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317815-81-9 | |
Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317815-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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